7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Anticancer Triazolopyrimidine SAR Cytotoxicity Screening

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 160290-42-6) is a heterocyclic building block consisting of a [1,2,4]triazolo[1,5-a]pyrimidine bicyclic core with a 4-chlorophenyl substituent at the 7-position (molecular formula C₁₁H₇ClN₄, MW 230.65 g/mol, LogP 1.75). This scaffold belongs to the triazolopyrimidine class, which has been extensively investigated across multiple therapeutic areas including oncology, antiprotozoal, and anti-infective research.

Molecular Formula C11H7ClN4
Molecular Weight 230.66
CAS No. 160290-42-6
Cat. No. B2540744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS160290-42-6
Molecular FormulaC11H7ClN4
Molecular Weight230.66
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NC3=NC=NN23)Cl
InChIInChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H
InChIKeyDYJZXJFZHSVISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 160290-42-6): Procurement-Relevant Structural and Pharmacological Baseline


7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 160290-42-6) is a heterocyclic building block consisting of a [1,2,4]triazolo[1,5-a]pyrimidine bicyclic core with a 4-chlorophenyl substituent at the 7-position (molecular formula C₁₁H₇ClN₄, MW 230.65 g/mol, LogP 1.75) [1]. This scaffold belongs to the triazolopyrimidine class, which has been extensively investigated across multiple therapeutic areas including oncology, antiprotozoal, and anti-infective research [2][3]. The parent compound serves as a versatile synthetic intermediate for the generation of 2,5,6,7-substituted analog libraries, with the 7-(4-chlorophenyl) moiety providing a defined hydrophobic anchor point that influences both target binding and physicochemical properties [2].

Why 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Interchanged with Close Structural Analogs in Medicinal Chemistry and Screening Programs


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, the position and identity of the aryl substituent critically govern both potency and selectivity profiles. The 7-(4-chlorophenyl) substitution pattern confers a specific combination of electronic (electron-withdrawing Cl) and steric effects that cannot be replicated by 7-unsubstituted, 7-alkyl, or 7-(4-bromophenyl/4-fluorophenyl) analogs [1][2]. In the anticancer series reported by Pattan et al., the 7-(4-chlorophenyl) moiety was invariant across all active derivatives, while modifications at the 2-position alone yielded a >3-fold variation in cytotoxicity, demonstrating that the core scaffold alone is insufficient—the 4-chlorophenyl anchor is essential for baseline activity [1]. Furthermore, the compound's LogP of 1.75 places it in a distinct lipophilicity window compared to more polar analogs (e.g., 7-amino derivatives) or more lipophilic congeners (e.g., 7-(4-bromophenyl), predicted LogP ~2.1), directly impacting membrane permeability and assay compatibility . Generic replacement with a different 7-aryl or 7-heteroaryl triazolopyrimidine would therefore require complete re-validation of potency, selectivity, and ADME parameters.

Quantitative Differentiation Evidence for 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine Against Comparators


Anticancer Cytotoxicity: 7-(4-Chlorophenyl) Derivatives 4k and 4l Match Cyclophosphamide Potency Across All Tested Concentrations, Whereas Early-Series Analogs Show Only Moderate Activity at Low Doses

In a standardized trypan blue exclusion assay against cancer cells, the 7-(4-chlorophenyl)-containing derivatives 4k and 4l reduced mean viable cell percentage to 14–22% at all four tested concentrations (1, 10, 100, 1000 µg/mL), statistically indistinguishable from the standard drug cyclophosphamide (19–20% viability) [1]. In contrast, early-series analogs (e.g., 4a–4j) retaining the same 7-(4-chlorophenyl) core but with different 2-substituents achieved only 28–65% viability at low concentrations (1–10 µg/mL), representing approximately 2- to 4-fold weaker cytotoxicity [1]. This demonstrates that the 7-(4-chlorophenyl) group is necessary but not sufficient; the combination of this substituent with optimized 2-position functionality (as in 4k and 4l) is required to achieve standard-of-care-comparable potency [1].

Anticancer Triazolopyrimidine SAR Cytotoxicity Screening

Antiprotozoal Selectivity: 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine Derivatives Achieve Complete Growth Inhibition at 1 µg/mL Against Trypanosoma cruzi and Leishmania donovani Without Mammalian Cytotoxicity at 5× Dosage

In the Luque et al. study, six [1,2,4]triazolo[1,5-a]pyrimidine derivatives—all bearing the 7-(4-chlorophenyl) or related 7-aryl substitution—were evaluated against three protozoan parasites. Complete growth inhibition of Trypanosoma cruzi epimastigotes, Leishmania donovani promastigotes, and Phytomonas staheli was achieved at 1 µg/mL after 48 hours of parasite–drug interaction [1]. Critically, none of the tested compounds showed significant toxicity against Aedes albopictus cells, mouse macrophage J-774A.1 cells, or Lycopersicum esculentum at 5 µg/mL—five times the therapeutically effective concentration—yielding a selectivity index of ≥5 [1]. This selectivity profile is notably superior to many established antiprotozoal agents (e.g., benznidazole), which typically exhibit cytotoxicity at 2- to 3-fold their effective concentration [1].

Antiparasitic Triazolopyrimidine Selectivity Index

Carbonic Anhydrase IX/XII Inhibition: 7-Aryl Triazolopyrimidine Scaffold Delivers Single-Digit Nanomolar Ki Against Tumor-Associated Isoforms with up to 14-Fold Selectivity Over Off-Target hCA II

Romagnoli et al. demonstrated that 2-sulfanilamido[1,2,4]triazolo[1,5-a]pyrimidines modified at the 7-position with aryl/heteroaryl groups—including 4-chlorophenyl—potently inhibit the tumor-associated isoforms hCA IX (Ki 5–96 nM) and hCA XII (Ki 4–72 nM) [1]. The most potent compounds 1d, 1j, 1v, and 1x achieved Ki values of 5.1, 8.6, 4.7, and 5.1 nM against hCA IX, respectively, while compounds 1e, 1m, and 1p exhibited selectivity indexes of 5–14 for hCA IX/XII over off-target cytosolic hCA II [1]. This contrasts with non-7-aryl-substituted triazolopyrimidine sulfonamides, which generally show broader isoform inhibition with lower tumor-selectivity [1]. The 7-aryl group, particularly the 4-chlorophenyl variant, contributes to a hydrophobic interaction with a pocket unique to the tumor-associated isoforms [1].

Carbonic Anhydrase Tumor Hypoxia Isoform Selectivity

Physicochemical Differentiation: LogP of 1.75 Provides a Balanced Lipophilicity Window Distinct from Both More Polar (7-NH₂, cLogP ~0.5) and More Lipophilic (7-Br-Ph, cLogP ~2.5) Analogs

The measured/predicted LogP for 7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is 1.75, with a topological polar surface area (TPSA) of 43.1 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. This places the compound within the optimal drug-like space (LogP 1–3, TPSA < 140 Ų) defined by Lipinski and Veber rules . By comparison, 7-amino-substituted analogs (e.g., 7-NH₂-triazolopyrimidine) have LogP <1.0 and TPSA >70 Ų, which may limit membrane permeability, while 7-(4-bromophenyl) analogs have estimated LogP of ~2.5, approaching the upper limit for desirable oral bioavailability and increasing the risk of promiscuous binding and poor aqueous solubility . The 4-chlorophenyl group at the 7-position thus provides a balanced lipophilicity that supports both target engagement and favorable developability characteristics [1].

Lipophilicity Drug-likeness Permeability

Synthetic Accessibility: One-Step Cyclocondensation Produces 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine in 72% Yield, Enabling Cost-Efficient Scale-Up for Library Synthesis

The parent compound is synthesized via a one-step acid-catalyzed cyclocondensation of 1-(4-chlorophenyl)-3-(2H-[1,2,4]triazol-3-ylamino)-propenone in pyridine/HCl, achieving a reported yield of 72% [1]. This compares favorably with multi-step syntheses required for 5,7-disubstituted analogs (e.g., 5-chloro-7-amino derivatives requiring 3–4 synthetic steps with cumulative yields <40%) [2]. The single-step access to the core scaffold enables rapid derivatization at the 2-, 5-, and 6-positions for library generation, providing a procurement advantage in terms of cost-per-analog and timeline for SAR exploration [1][2].

Synthetic chemistry Heterocycle synthesis Process scalability

Commercial Availability and Purity Benchmarking: Multiple Independent Suppliers Offer ≥90–95% Purity with Defined Storage and Handling Specifications

7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 160290-42-6) is commercially available from multiple independent suppliers including AKSci (95% min purity), ChemScene (≥90%), ChemDiv, and Leyan (90%), with transparent purity specifications provided . Physical characterization data are publicly available: melting point 226–228 °C (ethanol), density 1.45–1.50 g/cm³ (predicted), and the compound is specified for storage at 2–8 °C sealed in dry conditions . This multi-vendor availability with documented purity benchmarks reduces single-supplier procurement risk and enables competitive sourcing—an advantage over more specialized triazolopyrimidine analogs that are available from only a single vendor or require custom synthesis .

Procurement Vendor comparison Quality specification

High-Confidence Application Scenarios for 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Oncology Lead Optimization: Scaffold for Generating 2-Substituted Analogs with Cyclophosphamide-Comparable Cytotoxicity

The 7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine core, when further functionalized at the 2-position with pyridine (4k) or pyrazine (4l) substituents, yields compounds that match cyclophosphamide potency in trypan blue cytotoxicity assays at all tested concentrations (1–1000 µg/mL) [1]. A medicinal chemistry team procuring this building block can rapidly generate a focused library of 2-substituted derivatives with confidence that the 7-(4-chlorophenyl) anchor provides a validated baseline for anticancer activity, compressing the number of SAR iterations needed to identify lead candidates [1].

Antiparasitic Drug Discovery: Validated Chemotype with ≥5-Fold Selectivity Window Against Trypanosomatid Parasites

Triazolopyrimidine derivatives bearing the 7-(4-chlorophenyl) group have demonstrated complete in vitro growth inhibition of Trypanosoma cruzi, Leishmania donovani, and Phytomonas staheli at 1 µg/mL, with no observable cytotoxicity to mammalian macrophages or insect cells at 5 µg/mL [1]. This ≥5-fold selectivity window supports the prioritization of this scaffold for hit-to-lead campaigns targeting Chagas disease, leishmaniasis, and related neglected tropical diseases, where host toxicity is a primary cause of clinical candidate attrition [1].

Tumor Hypoxia Targeting: Pharmacophore for Isoform-Selective Carbonic Anhydrase IX/XII Inhibitor Design

The 7-aryl-substituted triazolopyrimidine scaffold—exemplified by the 7-(4-chlorophenyl) variant—has been validated as a core pharmacophore for selective inhibition of tumor-associated carbonic anhydrase isoforms hCA IX (Ki 4.7–51 nM) and hCA XII (Ki 4.3–72 nM), with selectivity indexes up to 14-fold over off-target cytosolic hCA II [1]. Research groups developing CA IX/XII inhibitors for hypoxia-directed cancer therapy or imaging can procure this building block to construct focused libraries targeting the hydrophobic pocket unique to these isoforms, an approach not feasible with generic unsubstituted triazolopyrimidines [1].

Medicinal Chemistry Library Synthesis: Cost-Efficient Core for High-Throughput Derivatization Campaigns

With a one-step synthesis yielding 72% and multi-vendor commercial availability at 90–95% purity [1][2], the 7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine scaffold provides a cost-efficient starting point for parallel library synthesis. The LogP of 1.75 and TPSA of 43.1 Ų place the core within optimal drug-like space, and all remaining positions (2, 5, 6) are available for diversification, enabling broad exploration of chemical space from a single, well-characterized building block [1][2]. This contrasts with more complex triazolopyrimidine analogs that require multi-step synthesis for core construction, reducing throughput and increasing cost-per-compound in library formats [2].

Quote Request

Request a Quote for 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.